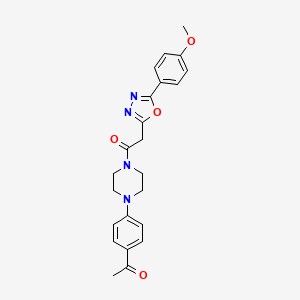
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological activities, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol. The structure features a piperazine ring substituted with an acetylphenyl group and an oxadiazole moiety linked to a methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound demonstrates significant antiproliferative effects against various cancer cell lines. The presence of the oxadiazole unit is particularly noted for enhancing cytotoxicity.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which is crucial for developing new antibiotics in an era of increasing resistance.
- Neuroprotective Effects : In vivo studies have indicated that it may possess neuroprotective properties, especially in models of ischemic injury.
Anticancer Activity
A series of experiments evaluated the compound's efficacy against different cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.
The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine and oxadiazole rings significantly influence cytotoxicity. Specifically, the introduction of electron-donating groups like methoxy enhances activity against these cell lines.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard methods against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Neuroprotective Effects
In a model of acute cerebral ischemia, the compound significantly prolonged survival times and reduced mortality rates in treated mice compared to controls. This neuroprotective effect was attributed to its ability to modulate oxidative stress pathways and inflammatory responses .
Case Studies
- Cytotoxicity Studies : A detailed investigation into the cytotoxic effects on various human cancer cell lines showed that the compound's activity correlates with specific structural features, particularly the presence of the methoxy group on the phenyl ring .
- Neuroprotection in Animal Models : In a study involving mice subjected to induced ischemia, treatment with the compound resulted in a significant reduction in infarct size and improved neurological scores post-recovery .
属性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)17-3-7-19(8-4-17)26-11-13-27(14-12-26)22(29)15-21-24-25-23(31-21)18-5-9-20(30-2)10-6-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFFDXGDXVKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














